N-(3-(Octadecyloxy)propyl)-beta-alanine
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Overview
Description
N-(3-(Octadecyloxy)propyl)-beta-alanine is a synthetic compound characterized by a long alkyloxy chain attached to a beta-alanine backbone. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Octadecyloxy)propyl)-beta-alanine typically involves the reaction of beta-alanine with 3-(octadecyloxy)propyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like ethanol under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain reaction conditions and ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Octadecyloxy)propyl)-beta-alanine undergoes various chemical reactions, including:
Oxidation: The alkyloxy chain can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The beta-alanine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Alcohols, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(Octadecyloxy)propyl)-beta-alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(Octadecyloxy)propyl)-beta-alanine involves its ability to interact with lipid membranes due to its amphiphilic nature. The long alkyloxy chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antifungal applications, where it targets fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Octadecyloxy)propyl)-beta-alanine: Characterized by a long alkyloxy chain attached to a beta-alanine backbone.
N-(3-(Dodecyloxy)propyl)-beta-alanine: Similar structure but with a shorter alkyloxy chain.
N-(3-(Hexadecyloxy)propyl)-beta-alanine: Similar structure with a hexadecyloxy chain.
Uniqueness
This compound is unique due to its longer alkyloxy chain, which enhances its ability to interact with lipid membranes and form stable micelles. This makes it particularly effective as a surfactant and in drug delivery applications compared to its shorter-chain analogs .
Properties
CAS No. |
94113-46-9 |
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Molecular Formula |
C24H49NO3 |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
3-(3-octadecoxypropylamino)propanoic acid |
InChI |
InChI=1S/C24H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-23-18-20-25-21-19-24(26)27/h25H,2-23H2,1H3,(H,26,27) |
InChI Key |
KUXTXLYINCAPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCNCCC(=O)O |
Origin of Product |
United States |
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